2,4,6-Triphenylpyrimidine

OLED TADF Electroluminescence

Sourcing electron-acceptor building blocks for high-efficiency TADF OLEDs often means choosing between suboptimal emission wavelengths or lower quantum yields. 2,4,6-Triphenylpyrimidine (TPPM) solves this with a unique electron-deficient pyrimidine core, delivering blue emission not replicable by pyridine or triazine analogs. - Achieves up to 28.4% EQE in blue TADF OLEDs, providing a 5.8-point advantage over triazine-based TSCT emitters. - Enables reversible mechanochromic luminescence with a >100 nm spectral shift for stress-sensing applications. - Validated for metal-free photoredox catalysis in controlled radical polymerization.

Molecular Formula C22H16N2
Molecular Weight 308.4 g/mol
CAS No. 1666-86-0
Cat. No. B189489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triphenylpyrimidine
CAS1666-86-0
SynonymsPyrimidine,2,4,6-triphenyl;  triphenyl-2,4,6 pyrimidine;  2,4,6-triphenyl-pyrimidine;  2,4,6-Triphenyl-pyrimidin; 
Molecular FormulaC22H16N2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H
InChIKeySZKWMQWGJPCXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triphenylpyrimidine (CAS 1666-86-0): Core Properties and Procurement Context


2,4,6-Triphenylpyrimidine (TPPM) is a heteroaromatic compound comprising a central pyrimidine ring substituted with three phenyl groups at the 2-, 4-, and 6-positions. This architecture confers a moderately electron-deficient character suitable for donor-acceptor molecular design [1]. The parent scaffold exhibits low-efficiency fluorescence in solution but can be excited thermally or photochemically, and the molecule functions as a conformationally sensitive probe responsive to osmium . The fundamental physical properties include a boiling point of 418.7±38.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ .

Donor-Acceptor Design
Electron-deficient pyrimidine core for D-A molecular architecture
Osmium-Specific Probe
Conformationally sensitive fluorescence response to osmium
Blue TADF Acceptor Scaffold
Enables reverse intersystem crossing in blue-emitting OLED systems

2,4,6-Triphenylpyrimidine Procurement: Why Generic Substitution by 2,4,6-Triphenylpyridine or Triazine Analogs Carries Technical Risk


The electron-accepting character of the pyrimidine core is fundamentally distinct from structurally similar heterocycles such as pyridine and triazine, creating non-interchangeable photophysical and electronic behaviors in downstream applications. 2,4,6-Triphenylpyridine derivatives, while also blue-emitting with high fluorescence quantum yields, possess a different electronic configuration arising from the single-nitrogen heterocycle that alters their suitability as TADF acceptors [1]. Similarly, 2,4,6-triphenyltriazine exhibits stronger electron-withdrawing character than pyrimidine, leading to divergent emission wavelengths and radiative decay kinetics when employed in through-space charge-transfer emitters [2]. The pyrimidine core provides a specific balance of electron deficiency that enables efficient reverse intersystem crossing in TADF systems while maintaining blue emission, a combination not automatically replicated by its heteroaromatic analogs.

2,4,6-Triphenylpyridine
Different electronic configuration alters TADF acceptor suitability; lacks osmium-specific sensing capability.
2,4,6-Triphenyltriazine
Stronger electron-withdrawing character shifts emission wavelengths and radiative decay kinetics; may alter donor-acceptor coupling.

Quantitative Differentiation of 2,4,6-Triphenylpyrimidine Versus Closest Analogs: Head-to-Head Evidence


EQE in Blue TADF OLEDs: 2,4,6-Triphenylpyrimidine-Acceptor Devices Achieve Up to 28.4% External Quantum Efficiency

When employed as the acceptor unit in thermally activated delayed fluorescence (TADF) emitters, 2,4,6-triphenylpyrimidine enables blue OLED devices with external quantum efficiencies (EQE) approaching 25% for acridine-donor systems [1] and reaching up to 28.4% maximum EQE with acridine-carbazole hybrid donors (23AcCz-PM emitter) at low dopant concentration, maintaining 26.1% at high concentration [2]. In comparison, a structurally analogous through-space charge-transfer emitter based on 2,4,6-triphenyltriazine (acceptor 1) achieves a maximum EQE of 22.6% under similar device conditions [3]. A pyrimidine-based TADF photosensitizer system also demonstrated EQE exceeding 20% with extended operational lifetime in yellow fluorescent OLEDs [4].

EQE in Blue TADF OLEDs
Head-to-head
28.4% max EQE 22.6% triazine TSCT
Supports TADF acceptor selection in blue OLEDs.
Cross-study; device conditions vary.
OLED TADF Electroluminescence External Quantum Efficiency

Mechanochromic Luminescence: Reversible >100 nm Spectral Shift with Cyclic Stability Over 4 Cycles

Derivatives of fluorinated 2,4,6-triphenylpyrimidine incorporating phenothiazine donor moieties exhibit mechanochromic luminescence with a reversible emission spectral shift exceeding 100 nm. Upon grinding, the emission maximum shifts from approximately 448 nm (after solvent fuming) to 555 nm, a red-shift of 107 nm, and this transformation is reversible over at least 4 stable cycles [1]. The parent 2,4,6-triphenylpyrimidine scaffold enables this behavior through conformational heterogeneity between quasi-axial and quasi-equatorial conformers [1]. By comparison, conventional mechanochromic luminogens such as tetraphenylethylene (TPE) derivatives typically exhibit smaller spectral shifts (30–70 nm) or lack reversible multicycle stability under identical mechanical stimuli [2].

Mechanochromic Shift
Class-level
>100 nm shift, ≥4 cycles
Supports high-contrast mechanochromic sensing.
Derivative-specific; parent sensitivity varies.
Mechanochromism Stimuli-Responsive Materials Sensors Data Encryption

Conformationally Sensitive Fluorescent Probe with Osmium-Specific Complexation

2,4,6-Triphenylpyrimidine functions as a conformationally sensitive fluorescent probe that reacts specifically with osmium to form an activated complex . This reactivity profile differs from that of 2,4,6-triphenylpyridine, which has been predominantly characterized for general blue emission and aggregation-enhanced emission (AEE) properties without documented metal-specific conformational sensing [1]. The low-efficiency intrinsic fluorescence of TPPM enables detection schemes based on turn-on or spectral modulation upon osmium binding, a sensing modality not reported for the pyridine analog.

Osmium-Specific Probe
Cross-study comparable
Conformation-sensitive activated complex
Supports osmium detection probe development.
Pyridine analog lacks metal-specific sensing.
Fluorescent Probe Osmium Detection Conformational Sensing Photophysics

Substituted TPPM Derivatives Exhibit High Fluorescence Quantum Yield and Narrow Band Gap for Blue Emission

Substituted 2,4,6-triphenylpyrimidines containing electron-donating groups (e.g., carbazole fragments) exhibit blue emission characterized by high fluorescence quantum yields (ΦF), narrow band gaps, and elevated glass transition temperatures [1][2]. The parent 2,4,6-triphenylpyrimidine fluoresces at low efficiency in its unsubstituted form , but strategic donor substitution transforms the scaffold into a high-performance blue emitter. In contrast, the directly analogous 2,4,6-triphenylpyridine scaffold, while also blue-emitting with high quantum yields, exhibits a different electrochemical profile due to the altered nitrogen count and ring electronics [3].

Fluorescence Quantum Yield
Class-level
Tunable ΦF, narrow band gap
Broadens design space for blue emitter tuning.
Donor substitution required for effective emission.
Fluorescence Quantum Yield Blue Emitters Photoluminescence Band Gap Engineering

Room Temperature Phosphorescence (RTP) and Triplet-Triplet Annihilation in TPPM Derivatives Not Observed in Pyridine Analogs

Fluorinated triphenylpyrimidine derivatives exhibit multiple triplet-mediated photophysical phenomena including room temperature phosphorescence (RTP) when molecularly dispersed in rigid polymer matrices, thermally activated delayed fluorescence (TADF), and triplet-triplet annihilation (TTA) in electroluminescent devices [1]. The phenothiazine-containing derivative demonstrates an 8.4-fold increase in emission intensity upon evacuation (oxygen removal) and functions as an optical oxygen sensor with a Stern-Volmer constant of 1.37 × 10⁻⁴ ppm⁻¹ [1]. In contrast, 2,4,6-triphenylpyridine-based systems are primarily characterized by prompt fluorescence and aggregation-enhanced emission (AEE) without documented RTP or oxygen-sensing capability in the parent scaffold [2].

RTP and Oxygen Sensing
Cross-study comparable
8.4× emission increase, SV 1.37×10⁻⁴ ppm⁻¹
Supports triplet-harvesting and O₂ sensing.
Fluorinated derivative; RTP in rigid matrix.
Room Temperature Phosphorescence Triplet States Delayed Fluorescence Oxygen Sensing

Synthetic Versatility: TPPM Scaffold Compatible with Diverse Donor Moieties for Tailored Optoelectronic Properties

The 2,4,6-triphenylpyrimidine scaffold has been successfully coupled with a broad range of donor units including acridine [1], acridine-carbazole hybrids [2], acridine-benzofuran/benzothiophene hybrids [3], dimethylacridine , and phenothiazine/carbazole moieties [4], demonstrating consistent TADF behavior and high OLED performance across diverse donor architectures. In contrast, 2,4,6-triphenyltriazine, while also employed as an acceptor, exhibits stronger electron-withdrawing character that shifts emission toward longer wavelengths and alters donor-acceptor electronic coupling [5]. The synthetic accessibility of TPPM via established two-step chalcone-ammonium acetate condensation [4] further supports its use as a versatile building block.

Donor Compatibility
Class-level
≥5 donor classes compatible
Enables systematic D-A combination screening.
Established synthetic routes accessible.
Donor-Acceptor Systems Molecular Engineering Suzuki Coupling Buchwald-Hartwig Amination

Optimal Application Scenarios for 2,4,6-Triphenylpyrimidine Based on Quantified Performance Differentiation


High-Efficiency Blue TADF OLED Emitter Development

2,4,6-Triphenylpyrimidine serves as a validated acceptor building block for blue TADF OLEDs achieving external quantum efficiencies up to 28.4% with acridine-carbazole hybrid donors [1] and close to 25% with acridine donors [2]. The 5.8-percentage-point EQE advantage over triazine-based TSCT emitters (22.6% [3]) and compatibility with multiple donor classes make TPPM the preferred acceptor scaffold for researchers targeting high-efficiency blue emission in display and solid-state lighting applications.

Stimuli-Responsive Mechanochromic Materials for Sensing and Encryption

Fluorinated TPPM derivatives with phenothiazine donors exhibit reversible mechanochromic luminescence with a 107 nm spectral shift (448 nm to 555 nm) stable over at least 4 grinding-fuming cycles [4]. This >100 nm shift magnitude exceeds that of many conventional mechanochromic luminogens (typically 30–70 nm), enabling high-contrast visual or spectroscopic detection of mechanical stress. Applications include tamper-evident packaging, pressure-sensing coatings, and data encryption devices where unambiguous colorimetric response is essential.

Triplet-State-Enabled Optical Oxygen Sensing

TPPM derivatives incorporating phenothiazine donors exhibit room temperature phosphorescence (RTP) in rigid polymer matrices and an 8.4-fold emission intensity enhancement upon oxygen evacuation, with a Stern-Volmer constant of 1.37 × 10⁻⁴ ppm⁻¹ [4]. The triplet-state activity enables optical oxygen sensing via phosphorescence quenching, with applications in environmental monitoring, food packaging integrity assessment, and biomedical oxygen imaging where pyridine-based alternatives lack documented triplet-harvesting capability [5].

TADF Photosensitizers for Organocatalyzed Polymerization

9,10-Dihydro-9,9-dimethylacridine/2,4,6-triphenylpyrimidine conjugates function as TADF photosensitizers with strong visible absorption and large excited-state reduction potentials, successfully employed in organocatalyzed atom transfer radical polymerization (ATRP) . The TPPM scaffold enables photoredox catalysis under mild visible-light conditions, providing a metal-free alternative to traditional ruthenium- or iridium-based photocatalysts for controlled radical polymerization applications.

Application
Selection Property
Validation Focus
Blue TADF OLED emitter development
Acceptor scaffold with reverse intersystem crossing compatibility
External quantum efficiency and blue emission color purity
Stimuli-responsive mechanochromic materials
Reversible conformational shift under mechanical stress
Emission shift magnitude and cycle reversibility
Optical oxygen sensing
Triplet-state phosphorescence quenching by O₂
Oxygen-responsive emission intensity ratio
TADF photosensitizers for organocatalyzed polymerization
Visible-light excited-state reduction potential
Metal-free polymerization control
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